molecular formula C5H10N2O2S2 B13622127 3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine

3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine

Cat. No.: B13622127
M. Wt: 194.3 g/mol
InChI Key: NDDMKXFMIDHMIS-UHFFFAOYSA-N
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Description

3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine is a diazirine derivative characterized by a three-membered ring containing two nitrogen atoms (N=N) and a methyl group. The ethyl side chain is functionalized with a methanesulfonylsulfanyl (-S-SO₂CH₃) group, distinguishing it from simpler halogenated or sulfonate ester analogs. Diazirines are widely used in photoaffinity labeling due to their ability to generate reactive carbenes upon UV irradiation, enabling covalent crosslinking with biomolecular targets . This compound’s unique substituent may enhance stability or provide specific conjugation properties compared to other diazirines.

Properties

Molecular Formula

C5H10N2O2S2

Molecular Weight

194.3 g/mol

IUPAC Name

3-methyl-3-(2-methylsulfonylsulfanylethyl)diazirine

InChI

InChI=1S/C5H10N2O2S2/c1-5(6-7-5)3-4-10-11(2,8)9/h3-4H2,1-2H3

InChI Key

NDDMKXFMIDHMIS-UHFFFAOYSA-N

Canonical SMILES

CC1(N=N1)CCSS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine typically involves multiple steps. One common method starts with the preparation of the diazirine ring, followed by the introduction of the methanesulfonylsulfanyl and ethyl groups. The reaction conditions often require the use of strong bases and specific solvents to ensure the stability of the diazirine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine can undergo various chemical reactions, including:

    Oxidation: The methanesulfonylsulfanyl group can be oxidized to form sulfone derivatives.

    Reduction: The diazirine ring can be reduced to form corresponding amines.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonylsulfanyl group can yield sulfone derivatives, while reduction of the diazirine ring can produce amines.

Scientific Research Applications

Chemistry: In chemistry, 3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine is used as a photoreactive probe. Its diazirine ring can be activated by UV light to form reactive carbene intermediates, which can then react with nearby molecules, making it useful for studying molecular interactions.

Biology: In biological research, this compound is employed in photoaffinity labeling, a technique used to study protein-ligand interactions. The reactive carbene intermediates formed upon UV activation can covalently bind to proteins, allowing researchers to identify binding sites and study protein functions.

Medicine: In medicine, this compound is explored for its potential use in drug development. Its ability to form covalent bonds with target proteins makes it a valuable tool for designing irreversible inhibitors.

Industry: In the industrial sector, this compound is used in the development of advanced materials and coatings. Its photoreactive properties enable the creation of materials with specific surface functionalities.

Mechanism of Action

The mechanism of action of 3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine involves the formation of reactive carbene intermediates upon exposure to UV light. These intermediates can insert into C-H, N-H, and O-H bonds, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Differences

  • Reactivity :

    • Halogenated analogs (Br, I) exhibit high reactivity in substitution reactions due to the polarizable leaving group, making them ideal intermediates for synthesizing more complex derivatives .
    • The methanesulfonylsulfanyl group (-S-SO₂CH₃) introduces a disulfide bond, enabling participation in redox-sensitive conjugation or stabilization via thiol-disulfide exchange. This property is absent in halogenated or tosylate analogs.
    • The tosylate derivative (-OTs) is a robust leaving group, facilitating nucleophilic substitutions under mild conditions .
  • Stability :

    • Halogenated diazirines (Br, I) are light-sensitive and prone to decomposition, requiring storage in dark, cool conditions .
    • The methanesulfonylsulfanyl group likely improves stability compared to halogens due to reduced electrophilicity.
  • Analytical Data :

    • For 3-(2-bromoethyl)-3-methyl-3H-diazirine, collision cross-section (CCS) values range from 122.0 Ų ([M+H]⁺) to 129.5 Ų ([M+Na-2H]⁻), critical for mass spectrometry-based identification . Similar data for the methanesulfonylsulfanyl analog is unavailable but expected to differ due to its larger substituent.

Biological Activity

3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine is a diazirine compound that has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its unique biological properties. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C8H12N2O2S2
  • Molecular Weight : 232.32 g/mol
  • CAS Number : 2512226-80-9

The compound features a diazirine ring, which is known for its ability to form covalent bonds with biomolecules upon exposure to UV light, making it a useful tool in chemical biology for studying protein interactions and cellular processes.

Diazirines are known for their photoreactive properties, allowing them to cross-link with various biomolecules such as proteins and nucleic acids when exposed to UV light. This property enables researchers to study protein interactions and cellular dynamics in real-time.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, diazirine derivatives have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Case Studies

  • Protein Labeling : In one study, diazirine derivatives were utilized for selective labeling of proteins in living cells. The ability to covalently attach to target proteins allowed for the visualization of protein dynamics and interactions within cellular environments.
  • Drug Development : Another research effort explored the use of diazirines in drug development, where they were employed to identify binding sites on target proteins. This approach has implications for designing more effective therapeutic agents.

Data Tables

PropertyValue
Molecular FormulaC8H12N2O2S2
Molecular Weight232.32 g/mol
CAS Number2512226-80-9
Purity>95%
Biological ActivityObservations
AntimicrobialEffective against various bacteria
Protein Cross-linkingReal-time monitoring of protein interactions

Research Findings

Recent studies have highlighted the versatility of diazirine compounds in biological applications. The following findings summarize key research insights:

  • Protein Interaction Studies : Diazirines have been effectively used to probe protein-protein interactions, providing insights into cellular signaling pathways.
  • Therapeutic Potential : The unique reactivity of diazirines has been explored for developing targeted therapies, particularly in cancer treatment where precise targeting of tumor markers is crucial.

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